molecular formula CH7N2OPS B14658750 o-Methyl phosphorodiamidothioate CAS No. 40334-50-7

o-Methyl phosphorodiamidothioate

Cat. No.: B14658750
CAS No.: 40334-50-7
M. Wt: 126.12 g/mol
InChI Key: XEHPPVJAARCHPS-UHFFFAOYSA-N
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Description

o-Methyl phosphorodiamidothioate: is an organophosphorus compound with the chemical formula C2H8N2OPS . It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a phosphorus atom bonded to a methyl group, an amino group, and a thioate group, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Methyl phosphorodiamidothioate typically involves the reaction of phosphorus trichloride (PCl3) with methanol to form O-methyl phosphorodichloridothioate. This intermediate is then reacted with ammonia to yield this compound. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified through distillation or crystallization to achieve the desired quality for commercial use .

Chemical Reactions Analysis

Types of Reactions: o-Methyl phosphorodiamidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: o-Methyl phosphorodiamidothioate is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds. It is also employed in the synthesis of other organophosphorus compounds .

Biology: In biological research, this compound is used to study enzyme inhibition and protein phosphorylation. It serves as a model compound to understand the interactions between organophosphorus compounds and biological molecules .

Industry: In the industrial sector, this compound is used in the production of pesticides and herbicides. Its ability to inhibit certain enzymes makes it effective in controlling pests and weeds .

Mechanism of Action

The mechanism of action of o-Methyl phosphorodiamidothioate involves the inhibition of specific enzymes, particularly those containing serine residues in their active sites. The compound forms a covalent bond with the serine residue, leading to the inactivation of the enzyme. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase and other serine hydrolases .

Comparison with Similar Compounds

  • O,O-Dimethyl phosphoramidothioate
  • O,S-Dimethyl phosphoramidothioate
  • Methamidophos

Comparison: o-Methyl phosphorodiamidothioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to O,O-Dimethyl phosphoramidothioate, it has a different reactivity profile, making it suitable for specific applications in synthesis and enzyme inhibition. Methamidophos, on the other hand, is more commonly used as a pesticide, whereas this compound finds broader applications in research and industry .

Properties

CAS No.

40334-50-7

Molecular Formula

CH7N2OPS

Molecular Weight

126.12 g/mol

IUPAC Name

diaminophosphinothioyloxymethane

InChI

InChI=1S/CH7N2OPS/c1-4-5(2,3)6/h1H3,(H4,2,3,6)

InChI Key

XEHPPVJAARCHPS-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(N)N

Origin of Product

United States

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